molecular formula C17H20ClN3O B5304600 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine

Cat. No. B5304600
M. Wt: 317.8 g/mol
InChI Key: MNTLDVWBISBXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In

Mechanism of Action

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine targets BTK, a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also been shown to have immunomodulatory effects, such as increasing the activity of natural killer cells and T cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for specific targeting of B-cell receptor signaling pathways. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also shown synergy with other targeted therapies, which may enhance its anti-tumor activity. However, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its penetration into certain tissues and cells. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown some off-target effects, which may affect its specificity for BTK.

Future Directions

There are several future directions for the development and application of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine. One potential direction is the combination of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine with other targeted therapies, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in combination with immunotherapies, such as checkpoint inhibitors and CAR T-cell therapy, to enhance the immune response against B-cell malignancies. In addition, further studies are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations, as well as in combination with other therapies.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the morpholine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is highly selective for BTK and inhibits B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and NHL.
Clinical trials of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine are currently ongoing for the treatment of B-cell malignancies. Phase 1 studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is well-tolerated and has promising efficacy in patients with relapsed or refractory CLL and NHL. Further clinical trials are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-3-13-10-19-12(2)20-17(13)21-8-9-22-16(11-21)14-4-6-15(18)7-5-14/h4-7,10,16H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTLDVWBISBXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.